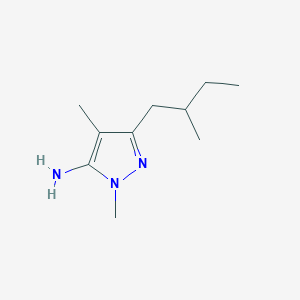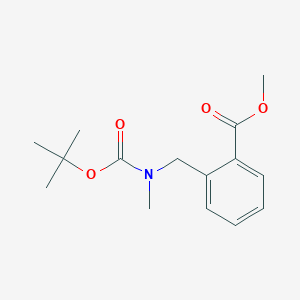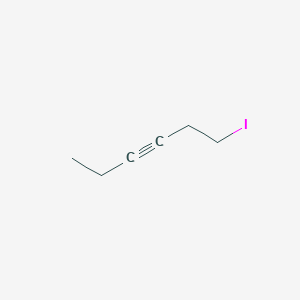
1-Iodohex-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodohex-3-yne is an organic compound with the molecular formula C₆H₉I It is an alkyne with an iodine atom attached to the first carbon of a six-carbon chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Iodohex-3-yne can be synthesized through several methods. One common approach involves the iodination of hex-3-yne. This can be achieved by reacting hex-3-yne with iodine in the presence of a catalyst such as copper(I) iodide. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne iodination can be applied. Industrial synthesis would likely involve large-scale iodination reactions with appropriate safety and efficiency measures.
化学反応の分析
Types of Reactions: 1-Iodohex-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in reactions with sodium azide to form azidohex-3-yne.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihaloalkenes or haloalkenes, respectively.
Cyclization Reactions: It can undergo cyclization reactions, particularly in the presence of transition metal catalysts, to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide.
Halogens and Hydrogen Halides: Bromine, hydrogen chloride.
Catalysts: Copper(I) iodide, palladium catalysts.
Major Products:
Azidohex-3-yne: Formed from substitution with sodium azide.
Dihaloalkenes and Haloalkenes: Formed from addition reactions with halogens and hydrogen halides.
Cyclic Compounds: Formed from cyclization reactions.
科学的研究の応用
1-Iodohex-3-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
Medicinal Chemistry:
Chemical Biology: It can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
作用機序
The mechanism of action of 1-Iodohex-3-yne in chemical reactions typically involves the activation of the triple bond and the iodine atom. The iodine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition and cyclization reactions. Transition metal catalysts often facilitate these processes by coordinating with the alkyne and promoting the desired transformations.
類似化合物との比較
1-Bromohex-3-yne: Similar structure but with a bromine atom instead of iodine.
1-Chlorohex-3-yne: Similar structure but with a chlorine atom instead of iodine.
Hex-3-yne: The parent alkyne without any halogen substitution.
Uniqueness: 1-Iodohex-3-yne is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This makes it more reactive in certain substitution and addition reactions, providing distinct reactivity patterns and enabling the synthesis of unique derivatives.
特性
分子式 |
C6H9I |
|---|---|
分子量 |
208.04 g/mol |
IUPAC名 |
1-iodohex-3-yne |
InChI |
InChI=1S/C6H9I/c1-2-3-4-5-6-7/h2,5-6H2,1H3 |
InChIキー |
BKZDYWLQNSCDLY-UHFFFAOYSA-N |
正規SMILES |
CCC#CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)
![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)
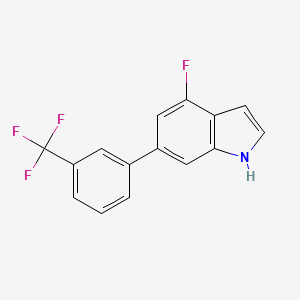

![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)
![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
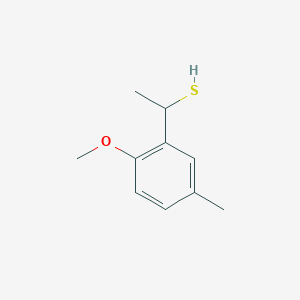
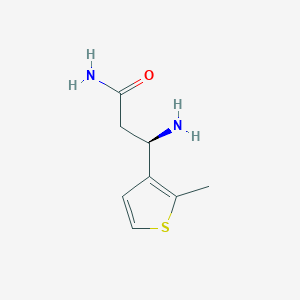
![2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13079648.png)

